molecular formula C17H24ClFN2O2 B2432508 tert-Butyl 1-(5-chloro-2-fluorobenzyl)piperidin-4-ylcarbamate CAS No. 1286273-45-7

tert-Butyl 1-(5-chloro-2-fluorobenzyl)piperidin-4-ylcarbamate

Cat. No.: B2432508
CAS No.: 1286273-45-7
M. Wt: 342.84
InChI Key: VHQAQBBLBSPRHM-UHFFFAOYSA-N
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Description

tert-Butyl 1-(5-chloro-2-fluorobenzyl)piperidin-4-ylcarbamate is a synthetic organic compound with the molecular formula C17H24ClFN2O2 and a molecular weight of 342.84 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl carbamate group and a 5-chloro-2-fluorobenzyl moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of tert-Butyl 1-(5-chloro-2-fluorobenzyl)piperidin-4-ylcarbamate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the 5-chloro-2-fluorobenzyl group: This step involves the substitution of a hydrogen atom on the piperidine ring with the 5-chloro-2-fluorobenzyl group using reagents such as alkyl halides.

    Addition of the tert-butyl carbamate group:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

tert-Butyl 1-(5-chloro-2-fluorobenzyl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 1-(5-chloro-2-fluorobenzyl)piperidin-4-ylcarbamate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(5-chloro-2-fluorobenzyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

tert-Butyl 1-(5-chloro-2-fluorobenzyl)piperidin-4-ylcarbamate can be compared with other similar compounds, such as:

    tert-Butyl 1-(4-chlorobenzyl)piperidin-4-ylcarbamate: This compound has a similar structure but lacks the fluorine atom, which may affect its chemical properties and biological activities.

    tert-Butyl 1-(5-chlorobenzyl)piperidin-4-ylcarbamate: This compound lacks the fluorine atom and has a different substitution pattern on the benzyl group, leading to differences in reactivity and applications.

    tert-Butyl 1-(5-fluorobenzyl)piperidin-4-ylcarbamate:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[1-[(5-chloro-2-fluorophenyl)methyl]piperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClFN2O2/c1-17(2,3)23-16(22)20-14-6-8-21(9-7-14)11-12-10-13(18)4-5-15(12)19/h4-5,10,14H,6-9,11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQAQBBLBSPRHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=C(C=CC(=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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